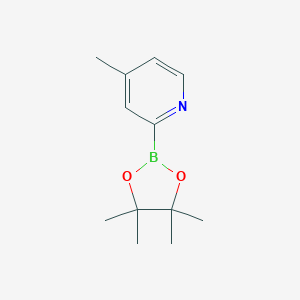

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine ring substituted with a methyl group at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position. Its molecular formula is C₁₂H₁₇BNO₂, with a molecular weight of 229.1 g/mol. The pinacol boronate group enhances its stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Key structural features include:

- Pyridine core: Provides aromaticity and coordination sites for metal catalysts.

- Pinacol boronate (C2): Facilitates boron-mediated coupling reactions while resisting hydrolysis under mild conditions.

This compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-6-7-14-10(8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOMIGCZWSWSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590531 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236119-88-2 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The reaction proceeds through oxidative addition of 4-methyl-2-bromopyridine to a Pd(0) catalyst, forming a Pd(II) intermediate. Subsequent transmetallation with Bpin and reductive elimination yields the boronic ester. Key conditions include:

-

Catalyst : Pd(dppf)Cl or Pd(PPh) (1–5 mol%).

-

Base : Potassium acetate (KOAc) or phosphate buffer (pH 7–8).

A representative procedure from Alfa Chemistry involves refluxing 4-methyl-2-bromopyridine (1.0 equiv), Bpin (1.2 equiv), Pd(dppf)Cl (3 mol%), and KOAc (3.0 equiv) in THF for 12 hours, achieving a 78% isolated yield.

Optimization Strategies

Recent studies highlight solvent effects on reaction efficiency. For instance, replacing THF with cyclopentyl methyl ether (CPME) increases yields to 85–90% for sterically hindered substrates by minimizing side reactions. Additionally, microwave-assisted Miyaura borylation reduces reaction times to 1–2 hours while maintaining yields above 70%.

Nucleophilic Borylation via Lithiated Intermediates

Nucleophilic borylation offers an alternative route, particularly for substrates resistant to palladium catalysis. This method involves generating a lithiated pyridine intermediate, which reacts with a boron electrophile.

Stepwise Lithiation-Borylation

4-Methylpyridine is deprotonated at the 2-position using lithium diisopropylamide (LDA) at –78°C, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds via a SN2 mechanism, yielding the target compound in 65–70% yield.

Critical Parameters :

One-Pot Lithiation-Borylation

A streamlined protocol eliminates intermediate isolation:

-

4-Methylpyridine (1.0 equiv) is treated with LDA (1.1 equiv) in THF at –78°C.

-

2-Isopropoxy-dioxaborolane (1.2 equiv) is added dropwise.

-

The mixture warms to room temperature over 6 hours, affording the product in 68% yield.

Cross-Coupling with Prefunctionalized Boron Reagents

Suzuki-Miyaura Coupling of Boronic Acids

While less common, Suzuki-Miyaura coupling can install the boronic ester group post-pyridine synthesis. For example, 4-methyl-2-pyridinylboronic acid is treated with pinacol in the presence of a dehydrating agent (e.g., MgSO) to form the ester. This method is limited by the commercial availability of the boronic acid precursor.

Transesterification Reactions

Transesterification between 4-methyl-2-(dihydroxyboryl)pyridine and pinacol in refluxing toluene achieves quantitative conversion within 4 hours. Anhydrous conditions are critical to prevent hydrolysis of the boronic ester.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Boronic Acids: Formed via hydrolysis or oxidation of the boronic ester.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.

Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Catalysis: Employed as a ligand in catalytic processes to enhance reaction efficiency and selectivity.

Wirkmechanismus

The mechanism by which 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Reactivity and Stability

Steric Effects :

- The 2-Bpin/4-CH₃ substitution in the target compound introduces moderate steric hindrance, slowing coupling kinetics compared to 3-Bpin analogues (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) .

- Bulky substituents like phenyl (e.g., 2-Phenyl-5-Bpin pyridine) further reduce reaction rates but improve regioselectivity in crowded environments .

Electronic Effects :

Hydrolysis Resistance :

- All pinacol boronate esters exhibit superior stability to hydrolysis compared to boronic acids, with half-lives >24 hours in aqueous THF (pH 7) .

Biologische Aktivität

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 262.11 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety that enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound exhibit inhibitory activity against various kinases involved in cellular signaling pathways. For example:

- GSK-3β Inhibition : Compounds with similar structures have shown IC50 values ranging from 10 to 1314 nM against GSK-3β, suggesting that this compound may also exhibit significant inhibitory effects on this kinase .

- Anti-inflammatory Effects : In studies involving BV-2 microglial cells, compounds with related structures demonstrated the ability to reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential anti-inflammatory properties .

Cytotoxicity Studies

In vitro assays have been conducted to determine the cytotoxic effects of this compound on various cell lines. Notably:

- Cell Viability : Compounds structurally related to this compound were tested at concentrations ranging from 0.1 µM to 100 µM in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that while some compounds decreased cell viability at higher concentrations (e.g., >10 µM), others maintained viability at therapeutic levels .

Study on GSK-3β Inhibitors

A study evaluated a series of pyridine derivatives for their GSK-3β inhibitory activity. The results showed that modifications to the pyridine ring enhanced inhibitory potency. For instance:

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Compound A | 50 | Strong GSK-3β inhibitor |

| Compound B | 200 | Moderate activity |

| 4-Methyl derivative | 300 | Potential for further optimization |

This suggests that structural modifications can significantly influence biological activity .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties:

| Concentration (µM) | NO Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1 | 30 | 25 |

| 10 | 60 | 50 |

| Control | - | - |

These findings indicate that the compound can effectively reduce inflammatory markers in microglial cells .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Miyaura borylation , where a halogenated pyridine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, 2-bromo-4-methylpyridine reacts with B₂pin₂ under conditions using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous dioxane at 80–100°C . Yield optimization (70–85%) requires rigorous exclusion of moisture and oxygen. Characterization involves <sup>11</sup>B NMR to confirm boronate ester formation (δ ~30 ppm) and LC-MS for purity validation .

Advanced Synthesis: How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Regioselective functionalization often hinges on directed ortho-metalation (DoM). For instance, the methyl group at the 4-position can act as a weak directing group, but stronger directors (e.g., methoxy or amino substituents) may require protective strategies. Computational studies (DFT) suggest that steric effects from the pinacol boronate group at the 2-position influence reactivity at the 5- and 6-positions . Advanced protocols use Ir-catalyzed C–H borylation to install boronates at sterically hindered positions .

Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include the pyridine ring protons (δ 7.2–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).

- <sup>11</sup>B NMR : A singlet near δ 30 ppm confirms boronate ester formation.

- X-ray crystallography : SHELX or OLEX2 software can resolve ambiguities in stereochemistry .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed boronic acid impurities .

Advanced Characterization: How can crystallographic data resolve contradictions in proposed tautomeric forms or disorder?

Disorder in the pinacol boronate group is common due to rotational freedom. Using high-resolution synchrotron data (λ = 0.7 Å) and refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. For tautomerism (e.g., boronic acid vs. boronate ester), IR spectroscopy (B–O stretches at 1340–1380 cm⁻¹) and dynamic <sup>1</sup>H NMR (variable-temperature studies) complement crystallographic data .

Basic Applications: What role does this compound play in cross-coupling reactions for drug discovery?

It serves as a Suzuki-Miyaura coupling partner to construct biaryl scaffolds. For example, coupling with 4-bromophenyl derivatives yields 4-methyl-2-arylpyridines, intermediates in kinase inhibitor synthesis. Key parameters include Pd(PPh₃)₄ catalysis, Na₂CO₃ base, and DME/H₂O solvent (80°C, 12 h) .

Advanced Applications: How can substituent effects on the pyridine ring modulate reactivity in photoactive materials?

The methyl group enhances electron density at the pyridine ring, stabilizing charge-transfer states in terpyridine-based ligands for luminescent metal complexes (e.g., Ru or Ir). Substituents at the 4-position influence π-conjugation and redox potentials, as shown in DFT studies . Advanced applications include designing organic semiconductors by coupling with thiophene boronate esters .

Data Contradiction Analysis: How to reconcile conflicting reports on hydrolytic stability of the boronate ester?

Stability varies with pH and solvent. In aqueous THF (pH 7), the compound hydrolyzes <5% over 24 h, but under acidic conditions (pH <3), hydrolysis to the boronic acid is rapid. Conflicting literature data often arise from incomplete solvent drying or trace acid/base contaminants. Validate stability via <sup>11</sup>B NMR time-course studies .

Safety and Handling: What precautions are necessary for air-sensitive storage and handling?

Store under inert gas (N₂/Ar) at –20°C in flame-sealed ampules. Use gloveboxes for weighing and reaction setup. Decomposition products (boronic acids) are hygroscopic and may form peroxides upon prolonged air exposure. Emergency protocols for spills include neutralization with NaHCO₃ and disposal via certified hazardous waste channels .

Mechanistic Insights: What evidence supports a radical pathway vs. ionic mechanisms in its cross-coupling reactions?

ESR studies with TEMPO (a radical scavenger) suppress coupling yields by >50% in Pd-free conditions, suggesting radical intermediates. Conversely, ionic pathways dominate under Pd catalysis, as shown by kinetic isotope effects (KIE ≈ 1.2 for C–H vs. C–D coupling). Mechanistic duality is solvent-dependent: radical in DMSO, ionic in THF/H₂O .

Interdisciplinary Applications: How is this compound used in polymer chemistry?

As a chain-transfer agent in RAFT polymerization, the boronate ester enables post-polymerization modification via Suzuki coupling. For example, grafting pyridine units onto polystyrene backbones enhances thermal stability (TGA ΔT₅% = +40°C). Applications include conductive polymers for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.